N-{[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]carbonyl}-L-phenylalanine
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Overview
Description
(2S)-2-({[4-(1H-INDOL-2-YLCARBONYL)PIPERAZINO]CARBONYL}AMINO)-3-PHENYLPROPANOIC ACID is a complex organic compound with a unique structure that includes an indole moiety, a piperazine ring, and a phenylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({[4-(1H-INDOL-2-YLCARBONYL)PIPERAZINO]CARBONYL}AMINO)-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety is often synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a piperazine compound. Finally, the phenylpropanoic acid backbone is attached through an amide bond formation, using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({[4-(1H-INDOL-2-YLCARBONYL)PIPERAZINO]CARBONYL}AMINO)-3-PHENYLPROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Properties
Molecular Formula |
C23H24N4O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2S)-2-[[4-(1H-indole-2-carbonyl)piperazine-1-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H24N4O4/c28-21(19-15-17-8-4-5-9-18(17)24-19)26-10-12-27(13-11-26)23(31)25-20(22(29)30)14-16-6-2-1-3-7-16/h1-9,15,20,24H,10-14H2,(H,25,31)(H,29,30)/t20-/m0/s1 |
InChI Key |
ALYKQAJYQFMCTF-FQEVSTJZSA-N |
Isomeric SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)C(=O)NC(CC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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